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Compound of Interest

1-(2-Fluorophenyl)-4-
Compound Name:
oxocyclohexane-1-carbonitrile

Cat. No.: B182897

An in-depth analysis of 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile, a key
intermediate in pharmaceutical synthesis, requires precise and reliable analytical methods to
ensure its identity, purity, and stability. This document provides a comprehensive overview of
the essential analytical techniques and detailed protocols for the characterization of this
compound, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a halogenated aromatic compound.
Its fundamental properties are crucial for its handling, storage, and application in further
chemical synthesis.
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Property Value Source
CAS Number 179064-61-0 [1]
Molecular Formula Ci13H12FNO [1]
Molecular Weight 217.24 g/mol [1]
Physical Form Solid

Purity Typically =290% or =295% [1]

1-(2-fluorophenyl)-4-
IUPAC Name .
oxocyclohexane-1-carbonitrile

Analytical Characterization Workflow

A multi-technique approach is essential for the complete characterization of 1-(2-
Fluorophenyl)-4-oxocyclohexane-1-carbonitrile. The following workflow ensures
comprehensive analysis of the compound's identity, purity, and thermal properties.
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Caption: General workflow for analytical characterization.

Spectroscopic Techniques

Spectroscopic methods are vital for the unambiguous confirmation of the chemical structure of
1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen and fluorine
framework of the molecule, confirming the connectivity of atoms.
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Experimental Protocol:

e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable
deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de).[2]
Ensure the sample is fully dissolved before analysis.

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
e Experiments:

o H NMR: Provides information on the number of different types of protons and their
neighboring environments. Expected signals would include multiplets in the aromatic
region (for the fluorophenyl group) and aliphatic region (for the cyclohexanone ring).

o 13C NMR: Determines the number of non-equivalent carbons. Expected signals include
those for the nitrile carbon, carbonyl carbon, aromatic carbons, and aliphatic carbons.

o 1%F NMR: Specifically identifies the fluorine atom, which is expected to appear as a single
signal, potentially coupled to nearby protons.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural
information through fragmentation patterns.

Experimental Protocol:

Technique: Electrospray lonization (ESI) or Electron lonization (El).

o Sample Preparation: For ESI, dissolve a small amount of the sample (~1 mg) in 1 mL of a
suitable solvent like methanol or acetonitrile to create a dilute solution for direct infusion or
LC-MS analysis. For El (typically with GC-MS), sample preparation follows the GC protocol.

¢ Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass
determination or a quadrupole mass spectrometer for routine analysis.

o Expected Results: The primary result is the molecular ion peak [M]* or protonated molecule
[M+H]*, which should correspond to the compound's molecular weight (217.24 g/mol ).[1]
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The fragmentation pattern can help confirm the presence of the fluorophenyl and
cyanocyclohexanone moieties.

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities, assessing its
purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for purity assessment and quantification of non-volatile compounds
like 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.[2]

Experimental Protocol:

o Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a
suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further
dilute as needed to fall within the instrument's linear range.

e Instrumentation and Conditions:
o System: An HPLC or UPLC system with a UV detector.

o Column: Areverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 yum particle size) is
generally suitable.

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1%
formic acid.

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g.,
254 nm).

o Injection Volume: 5-10 pL.

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile

compounds and impurities.[2]

/GC-MS Analysis Workflow\
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Caption: Workflow for GC-MS analysis.
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Experimental Protocol:

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such
as dichloromethane or ethyl acetate.[2]

e Instrumentation and Conditions:
o Gas Chromatograph: Agilent 7890 GC or equivalent.[2]

o Mass Spectrometer: Agilent 5977 MS or equivalent, capable of electron ionization (El) at
70 eV.[2]

o Column: HP-5ms (30 m x 0.25 mm ID, 0.25 pm film thickness) or a similar non-polar
column.[2]

o Injector Temperature: 250°C.[2]
o Injection Volume: 1 pL (splitless mode).[2]
o Oven Program:
» |nitial Temperature: 100°C, hold for 2 minutes.
» Ramp: 15°C/min to 280°C.
» Hold: 5 minutes at 280°C.[2]
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

Thermal Analysis

Thermal analysis techniques provide critical information on the compound's melting point,
decomposition temperature, and overall thermal stability.

Differential Scanning Calorimetry (DSC) and
Thermogravimetric Analysis (TGA)
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DSC is used to determine the melting point and other thermal transitions, while TGA measures
changes in mass as a function of temperature, indicating decomposition.

Experimental Protocol:

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum
(DSC) or ceramic (TGA) pan.[2]

 Instrumentation and Conditions:
o Instrument: TA Instruments Q-series or equivalent.[2]
o Temperature Range:
» DSC: 25°C to a temperature above the expected melting point.
» TGA: 25°C to 600°C.[2]
o Heating Rate: 10 °C/min.[2]
o Atmosphere: Nitrogen at a flow rate of 50 mL/min.[2]

o Expected Results: DSC will show an endothermic peak corresponding to the melting point of
the crystalline solid. TGA will show a mass loss curve, with the onset temperature indicating
the beginning of thermal decomposition.

Summary of Analytical Techniques
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Technique

Parameter Measured

Purpose

1H, 13C, 19F NMR

Chemical Shift (ppm), Coupling
Constants (Hz)

Unambiguous structural

confirmation and identification.

Mass Spectrometry

Mass-to-charge ratio (m/z)

Molecular weight determination
and structural fragmentation

analysis.

Identification of key functional

FT-IR Wavenumber (cm~1)
groups (C=0, C=N, C-F).
) ] ) Purity assessment,
Retention Time (min), Peak o _
HPLC-UV A guantification, and separation
rea
from non-volatile impurities.
) ] ] Purity assessment and
Retention Time (min), Mass ) o ) )
GC-MS identification of volatile/semi-
Spectrum o »
volatile impurities.
Determination of melting point
DSC Heat Flow (W/g) N
and other phase transitions.
] Assessment of thermal stability
TGA Weight Loss (%)

and decomposition profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b182897#analytical-techniques-for-characterizing-
1-2-fluorophenyl-4-oxocyclohexane-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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